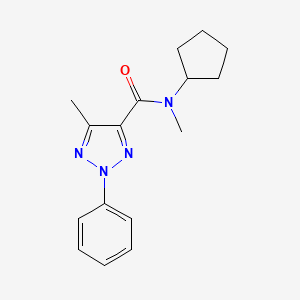
N-cyclopentyl-N-methyl-4-methylsulfanylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-N-methyl-4-methylsulfanylbenzamide (CPM) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPM is a small molecule that belongs to the class of benzamides and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-cyclopentyl-N-methyl-4-methylsulfanylbenzamide involves the inhibition of the activity of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception and inflammation. This compound binds to the extracellular domain of TRPV1, leading to the inhibition of calcium influx and subsequent inhibition of the activity of nociceptive neurons. Additionally, this compound can inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of the production of pro-inflammatory cytokines and chemokines, the inhibition of nociceptive neurons, and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to reduce the levels of reactive oxygen species (ROS), which play a critical role in the pathogenesis of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-cyclopentyl-N-methyl-4-methylsulfanylbenzamide in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. Additionally, this compound has been shown to have a high degree of selectivity, which reduces the risk of off-target effects. However, one of the limitations of using this compound in lab experiments is its relatively low solubility, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on N-cyclopentyl-N-methyl-4-methylsulfanylbenzamide, including the investigation of its potential therapeutic applications in other diseases, such as neurodegenerative diseases and autoimmune diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its effects on various signaling pathways. Furthermore, the development of more efficient synthesis methods for this compound could lead to its broader use in scientific research.
Méthodes De Synthèse
N-cyclopentyl-N-methyl-4-methylsulfanylbenzamide can be synthesized using various methods, including the reaction of 4-methylsulfanylbenzoic acid with cyclopentylmethylamine, followed by the addition of thionyl chloride. The resulting product is then treated with N-methylmorpholine to obtain this compound. Another method involves the reaction of 4-methylsulfanylbenzoic acid with cyclopentylamine, followed by the addition of N-methylmorpholine and isobutyl chloroformate.
Applications De Recherche Scientifique
N-cyclopentyl-N-methyl-4-methylsulfanylbenzamide has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, analgesic, and anti-cancer properties. Several studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, which play a critical role in the pathogenesis of various inflammatory diseases. Additionally, this compound has been shown to possess analgesic properties by inhibiting the activity of nociceptive neurons. Furthermore, this compound has been investigated for its anti-cancer properties, as it can induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Propriétés
IUPAC Name |
N-cyclopentyl-N-methyl-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c1-15(12-5-3-4-6-12)14(16)11-7-9-13(17-2)10-8-11/h7-10,12H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYZALDXWBCQAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)C2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[4-(4-Aminoquinazolin-2-yl)piperazin-1-yl]-phenylmethanone](/img/structure/B7503799.png)
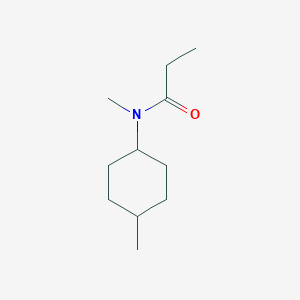

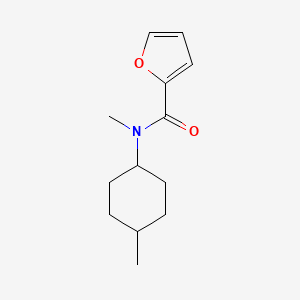
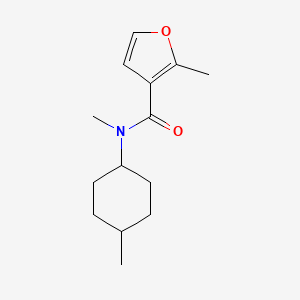
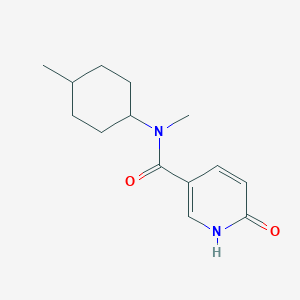
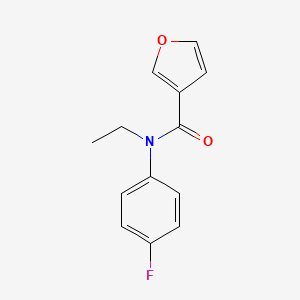
![Furan-3-yl-[4-[(3-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7503828.png)

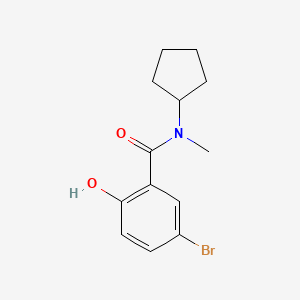
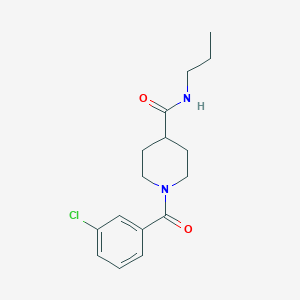
![N-(2-fluorophenyl)-2-[[5-(2-methoxyethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide](/img/structure/B7503856.png)
![N-[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl]-5-nitrofuran-2-carboxamide](/img/structure/B7503858.png)
